N,N-Dimethyl-alpha-(2,4,6-trimethylphenylimino)-P-toluidine
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Overview
Description
N,N-Dimethyl-alpha-(2,4,6-trimethylphenylimino)-P-toluidine: is an organic compound that belongs to the class of imines. This compound is characterized by the presence of a dimethylamino group attached to an alpha carbon, which is further connected to a 2,4,6-trimethylphenyl group and a P-toluidine moiety. It is often used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-alpha-(2,4,6-trimethylphenylimino)-P-toluidine typically involves the following steps:
Formation of the Imino Group: The initial step involves the reaction of 2,4,6-trimethylbenzaldehyde with P-toluidine in the presence of an acid catalyst to form the imine intermediate.
Dimethylation: The imine intermediate is then subjected to dimethylation using dimethyl sulfate or methyl iodide in the presence of a base such as sodium hydroxide or potassium carbonate.
The reaction conditions generally include:
- Temperature: 50-70°C
- Solvent: Ethanol or methanol
- Reaction Time: 4-6 hours
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves:
- Continuous flow reactors to maintain consistent reaction conditions.
- Use of automated systems for precise control of temperature, pressure, and reaction time.
- Implementation of purification techniques such as distillation and recrystallization to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-alpha-(2,4,6-trimethylphenylimino)-P-toluidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amines.
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, temperature around 60-80°C.
Reduction: Sodium borohydride in methanol, room temperature.
Substitution: Halogens in the presence of a base such as sodium hydroxide, temperature around 40-60°C.
Major Products
Oxidation: Corresponding oxides and carboxylic acids.
Reduction: Amines and alcohols.
Substitution: Halogenated derivatives and other substituted products.
Scientific Research Applications
N,N-Dimethyl-alpha-(2,4,6-trimethylphenylimino)-P-toluidine has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the treatment of certain diseases.
Industry: Utilized in the manufacture of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-alpha-(2,4,6-trimethylphenylimino)-P-toluidine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact mechanism depends on the specific application and the target molecule.
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethyl-alpha-(2,4,6-trimethylphenylimino)-P-anisidine
- N,N-Dimethyl-alpha-(2,4,6-trimethylphenylimino)-P-phenetidine
- N,N-Dimethyl-alpha-(2,4,6-trimethylphenylimino)-P-chloroaniline
Uniqueness
N,N-Dimethyl-alpha-(2,4,6-trimethylphenylimino)-P-toluidine is unique due to its specific structural features, which confer distinct chemical and physical properties. Its trimethylphenyl group and P-toluidine moiety contribute to its reactivity and stability, making it suitable for various applications in research and industry.
Properties
CAS No. |
57882-24-3 |
---|---|
Molecular Formula |
C18H22N2 |
Molecular Weight |
266.4 g/mol |
IUPAC Name |
N,N-dimethyl-4-[(2,4,6-trimethylphenyl)iminomethyl]aniline |
InChI |
InChI=1S/C18H22N2/c1-13-10-14(2)18(15(3)11-13)19-12-16-6-8-17(9-7-16)20(4)5/h6-12H,1-5H3 |
InChI Key |
RTDULXKNAGWBKL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N=CC2=CC=C(C=C2)N(C)C)C |
Origin of Product |
United States |
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